

# Application Note: Quantitative Analysis of Reactive Blue 231 Using UV-Vis Spectrophotometry

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## Compound of Interest

Compound Name: reactive blue 231

CAS No.: 115682-09-2

Cat. No.: B053805

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## Abstract

This application note provides a comprehensive and validated protocol for the determination of **Reactive Blue 231** concentration in aqueous solutions using UV-Visible (UV-Vis) spectrophotometry. Reactive dyes are crucial in the textile industry, and their accurate quantification is essential for process control, wastewater analysis, and research and development.[1][2] The methodology herein is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[3][4] This guide offers a step-by-step procedure for instrument setup, stock solution preparation, determination of the wavelength of maximum absorbance ( $\lambda_{max}$ ), generation of a standard calibration curve, and analysis of unknown samples. Furthermore, it incorporates principles of analytical method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and trustworthiness.[5][6][7]

## Introduction and Scientific Principle

UV-Vis spectrophotometry is a powerful analytical technique used to measure the amount of light absorbed by a sample at a specific wavelength.[4] For colored compounds like **Reactive Blue 231**, a phthalocyanine-class dye, this absorption occurs in the visible region of the electromagnetic spectrum.[8] The fundamental principle governing this method is the Beer-Lambert Law, expressed as:

$$A = \epsilon bc$$

Where:

- A is the absorbance (a unitless quantity).[3]
- $\epsilon$  (epsilon) is the molar absorptivity, a constant specific to the molecule at a given wavelength (in  $\text{L mol}^{-1} \text{cm}^{-1}$ ).
- b is the path length of the light through the sample, typically the width of the cuvette (commonly 1 cm).[3]
- c is the concentration of the analyte in the solution (in  $\text{mol L}^{-1}$ ).

Since absorbance (A) is directly proportional to concentration (c), we can determine the concentration of an unknown sample by measuring its absorbance and comparing it to a series of standards of known concentrations.[9][10] This is achieved by constructing a calibration curve, which plots absorbance versus concentration. The resulting linear equation allows for the precise calculation of the unknown concentration.[9][11]

## Materials and Equipment

### 2.1 Equipment

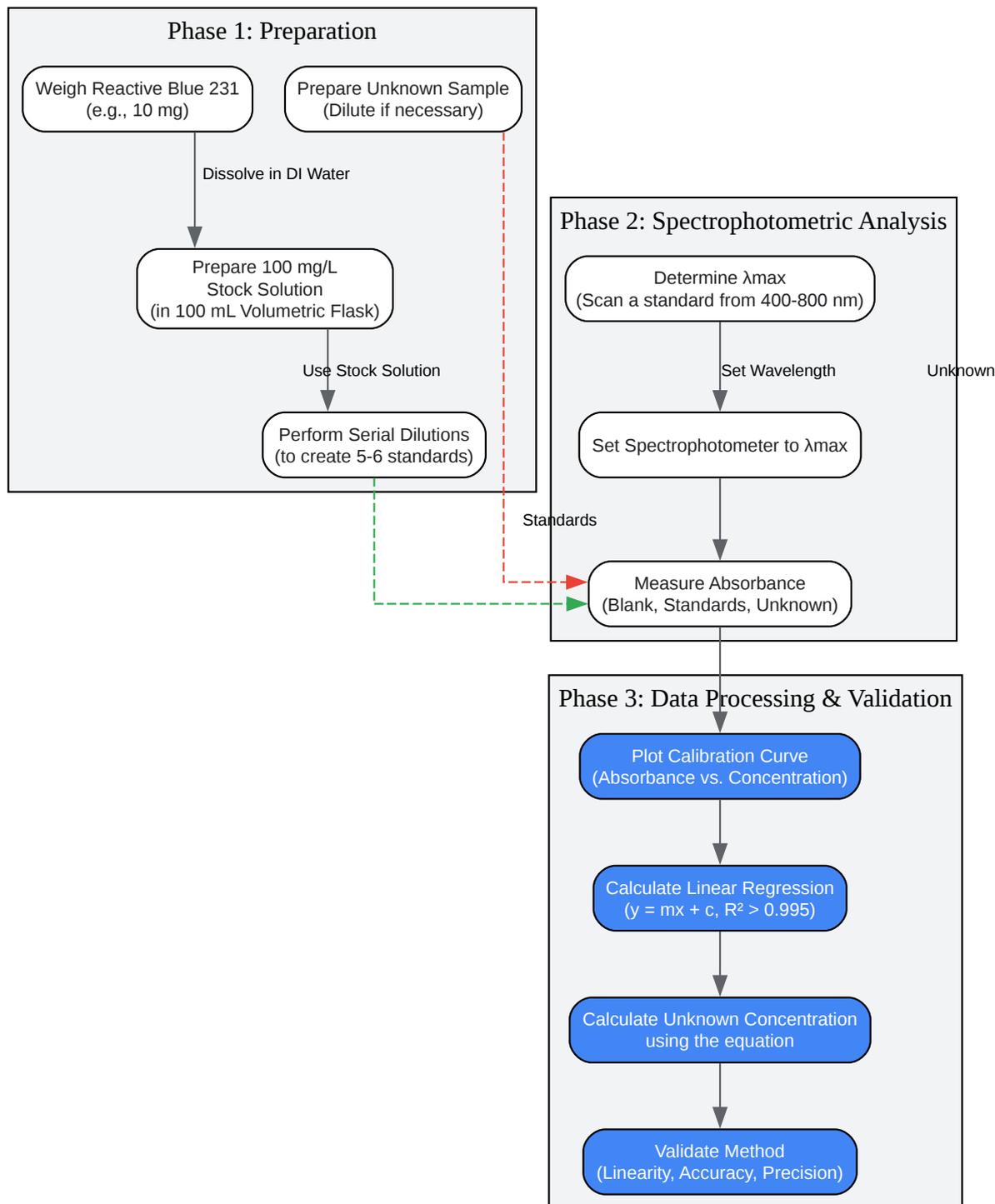
- Double-beam UV-Vis Spectrophotometer
- Analytical Balance (4-decimal place)
- Calibrated Micropipettes and tips
- Grade A Volumetric Flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Beakers and Glass Stirring Rods
- Quartz or Polystyrene Cuvettes (1 cm path length)

### 2.2 Reagents

- **Reactive Blue 231** powder (CAS No: 115682-09-2)[8]
- Deionized (DI) or Distilled Water (Solvent/Blank)

## Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from initial preparation to the final determination of the unknown sample concentration.



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Caption: Workflow for **Reactive Blue 231** quantification.

## Detailed Experimental Protocols

### 4.1. Preparation of Primary Stock Solution (100 mg/L)

The causality behind preparing a concentrated stock solution is to minimize weighing errors and to serve as a consistent source for all subsequent dilutions, ensuring traceability and precision.

- Accurately weigh approximately 10.0 mg of **Reactive Blue 231** powder using an analytical balance. Record the exact weight.
- Quantitatively transfer the powder to a 100 mL Grade A volumetric flask.
- Add approximately 70 mL of deionized water to the flask.
- Gently swirl the flask until the dye is completely dissolved. If necessary, use a magnetic stirrer at a low speed.
- Once dissolved, bring the solution to the calibration mark with deionized water.
- Cap the flask and invert it 15-20 times to ensure homogeneity.
- Calculate the exact concentration of the stock solution based on the actual weight. For example, if 10.2 mg was weighed, the concentration is 102 mg/L.

### 4.2. Determination of Maximum Absorbance Wavelength ( $\lambda_{\max}$ )

It is critical to perform measurements at the  $\lambda_{\max}$  because this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.<sup>[3]</sup> For phthalocyanine and other similar blue dyes, the  $\lambda_{\max}$  is typically found in the 600-670 nm range.<sup>[12][13]</sup>

- Prepare a mid-range standard solution (e.g., 5 mg/L) by diluting the stock solution.
- Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument.
- Rinse and fill a second cuvette with the 5 mg/L standard solution.

- Perform a wavelength scan of the sample from 400 nm to 800 nm.
- Identify the wavelength at which the highest absorbance peak occurs. This is the  $\lambda_{\text{max}}$  for **Reactive Blue 231**. All subsequent absorbance readings must be taken at this wavelength.

#### 4.3. Preparation of Calibration Standards

A series of standards are required to establish the linear relationship between absorbance and concentration, which forms the basis for the calibration curve.<sup>[9][11]</sup>

- Using the 100 mg/L stock solution, prepare a series of at least five standard solutions through serial dilution. A suggested concentration range is 0.5 to 10 mg/L.
- Use Grade A volumetric flasks and calibrated pipettes for all dilutions to maintain accuracy.
- An example dilution scheme is provided in the table below.

Standard ID	Stock Solution (100 mg/L) Volume	Final Volume (mL)	Final Concentration (mg/L)	Example Absorbance (at $\lambda_{\text{max}}$ )
S1	0.5 mL	100	0.5	0.051
S2	1.0 mL	100	1.0	0.102
S3	2.5 mL	100	2.5	0.255
S4	5.0 mL	100	5.0	0.510
S5	10.0 mL	100	10.0	1.020

#### 4.4. Measurement and Data Analysis

- Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
- Use deionized water as a blank to zero the instrument before each set of measurements.
- Measure the absorbance of each prepared standard solution (S1 to S5), starting from the lowest concentration. Rinse the cuvette with the next standard before filling to prevent cross-

contamination.

- Measure the absorbance of the unknown sample(s). If the absorbance is higher than the most concentrated standard, the sample must be diluted to fall within the linear range of the calibration curve.
- Plot Absorbance (y-axis) versus Concentration (x-axis) for the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An acceptable  $R^2$  value for linearity is typically  $\geq 0.995$ .[\[14\]](#)
- Calculate the concentration of the unknown sample using the equation:  $\text{Concentration} = (\text{Absorbance}_{\text{unknown}} - c) / m$  (Where 'm' is the slope and 'c' is the y-intercept). Remember to account for any dilution factors used in preparing the unknown sample.

## Protocol Validation for Trustworthiness

To ensure the developed method is reliable and suitable for its intended purpose, key validation parameters should be assessed as recommended by ICH Q2(R1) guidelines.[\[5\]](#)[\[7\]](#)[\[15\]](#)

- Linearity: Confirmed by the  $R^2$  value of the calibration curve being  $\geq 0.995$  over the specified concentration range.[\[14\]](#)
- Accuracy: Assessed using a spike and recovery experiment. An unknown sample is spiked with a known amount of **Reactive Blue 231** stock solution, and the measured concentration is compared to the expected value. The recovery should typically be within 98-102%.[\[6\]](#)
- Precision:
  - Repeatability: Determined by analyzing the same sample multiple times (e.g.,  $n=6$ ) on the same day, by the same analyst. The relative standard deviation (RSD) should be  $< 2\%$ .[\[14\]](#)
  - Intermediate Precision: Assessed by repeating the analysis on a different day or with a different analyst to check for variations.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. They can be estimated from the standard deviation of the response

and the slope of the calibration curve. The LOQ represents the lowest concentration that can be measured with acceptable accuracy and precision.[14]

## Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Non-linear calibration curve	Concentrations are too high (outside the linear range of the Beer-Lambert Law).	Prepare a new set of standards with lower concentrations. Dilute the higher concentration standards.
Incorrect blank used.	Ensure the blank is the same solvent (deionized water) used for the standards.	
High or unstable blank reading	Contaminated solvent or dirty/scratched cuvettes.	Use fresh, high-purity deionized water. Clean or replace cuvettes.
Inconsistent/drifted readings	Instrument lamp is not warmed up. Air bubbles in the cuvette.	Allow the spectrophotometer to warm up for at least 30 minutes. Gently tap the cuvette to dislodge any air bubbles.
Negative absorbance readings	The blank has higher absorbance than the sample (e.g., contaminated blank).	Re-prepare the blank and standards. Re-zero the instrument with a fresh blank.

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